molecular formula C24H26N4O3 B7711096 N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide

N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide

Cat. No.: B7711096
M. Wt: 418.5 g/mol
InChI Key: AYYQZJGBGMYTGR-UHFFFAOYSA-N
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Description

“N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide” is a complex organic compound. It belongs to the class of compounds known as 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines involves several methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]quinolines is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines involves several chemical reactions, including Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . In a two-component reaction, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .

Properties

IUPAC Name

N-(1-butyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-5-6-12-28-23-18(13-16-9-7-8-15(2)21(16)25-23)22(27-28)26-24(29)17-10-11-19(30-3)20(14-17)31-4/h7-11,13-14H,5-6,12H2,1-4H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYQZJGBGMYTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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